![molecular formula C11H20N2 B13155892 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane is a bicyclic compound with the molecular formula C11H20N2. It is characterized by a cyclopropyl group attached to a diazabicyclo decane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane typically involves the reaction of cyclopropylamine with a suitable bicyclic precursor. One common method includes the distillation of the residue at 140°C under vacuum (0.1-0.3 mbar), followed by purification through column chromatography on silica gel using a hexane-ethyl acetate eluent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated systems for distillation and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.3.1]decane: Shares a similar bicyclic structure but differs in the position and nature of substituents.
10-Methyl-8,10-diazabicyclo[4.3.1]decane: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C11H20N2/c1-2-9-6-7-12-8-11(3-1)13(9)10-4-5-10/h9-12H,1-8H2 |
InChI Key |
WNGLXRHWIDDNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCNCC(C1)N2C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


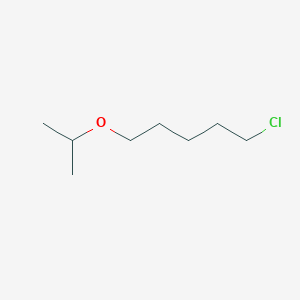
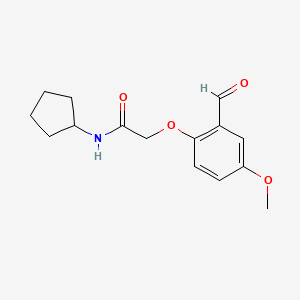

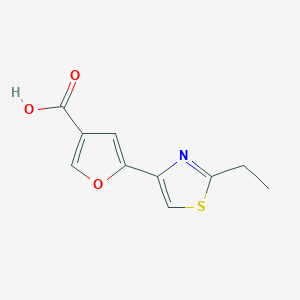
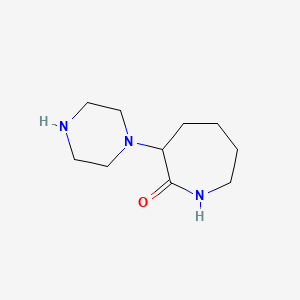
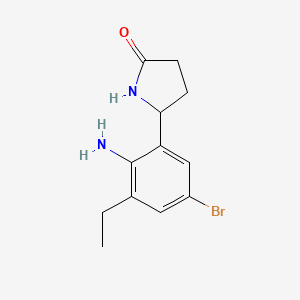
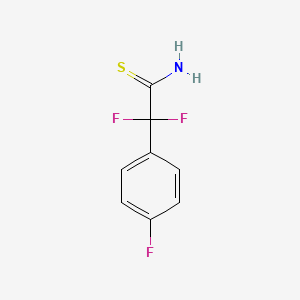

![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)



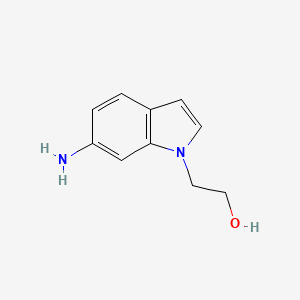
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
